molecular formula C23H20F3N3O2 B2423027 11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-57-8

11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2423027
CAS No.: 866346-57-8
M. Wt: 427.427
InChI Key: HOMASHGKQBYYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C23H20F3N3O2 and its molecular weight is 427.427. The purity is usually 95%.
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Properties

IUPAC Name

4-imino-N-[4-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2/c24-23(25,26)15-5-7-16(8-6-15)28-22(30)18-12-14-11-13-3-1-9-29-10-2-4-17(19(13)29)20(14)31-21(18)27/h5-8,11-12,27H,1-4,9-10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMASHGKQBYYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)C(F)(F)F)CCCN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. Its complex structure features multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical formula of the compound is C20H19F3N4OC_{20}H_{19}F_{3}N_{4}O, with a molecular weight of approximately 396.39 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds in the pyridoquinoline class have shown promise in inhibiting bacterial growth.
  • Antiviral Properties : Some derivatives have demonstrated effectiveness against viral pathogens.
  • Cytotoxic Effects : Certain structural analogs have been tested for their ability to induce apoptosis in cancer cells.

Antimicrobial Activity

A study focusing on chromeno[3,2-c]pyridines highlighted their antimicrobial properties against various bacterial strains. For instance, derivatives have been reported with Minimum Inhibitory Concentrations (MICs) as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Organism
Chromeno[3,2-c]pyridine10S. aureus
Chromeno[3,2-c]pyridine15E. coli

Antiviral Activity

The antiviral potential of similar compounds has been evaluated in various studies. For example, some pyridoquinoline derivatives were tested against HIV-1 and showed IC50 values ranging from 0.20 to 0.35 μM . This suggests that the target compound may also possess significant antiviral activity.

CompoundIC50 (μM)Virus
Pyridoquinoline Derivative0.20HIV-1
Pyridoquinoline Derivative0.35HIV-1

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have revealed that certain derivatives can induce cell death effectively. A notable study reported that a related compound exhibited an IC50 value of 25 μM against breast cancer cell lines .

CompoundIC50 (μM)Cell Line
Related Compound25MCF-7 (Breast Cancer)
Related Compound30HeLa (Cervical Cancer)

The proposed mechanism for the biological activity of these compounds often involves:

  • Inhibition of Enzymatic Activity : Many heterocyclic compounds act by inhibiting key enzymes involved in cellular processes.
  • Disruption of Membrane Integrity : Antimicrobial agents often compromise bacterial membranes leading to cell lysis.
  • Induction of Apoptosis : Cytotoxic compounds may activate apoptotic pathways in cancer cells.

Case Studies

Several case studies have documented the efficacy of pyridoquinoline derivatives:

  • Case Study on Antiviral Activity :
    A recent investigation into antiviral agents revealed that a structurally similar compound exhibited significant inhibition of HIV replication in vitro with an IC50 value of 2.95 μM .
  • Case Study on Antimicrobial Efficacy :
    A study assessing the antimicrobial properties found that a related derivative effectively reduced bacterial load in infected mice models .

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